molecular formula C6H3F2LiO2S B2814588 Lithium 2,3-Difluorobenzene sulfinate CAS No. 1233521-04-4

Lithium 2,3-Difluorobenzene sulfinate

Cat. No.: B2814588
CAS No.: 1233521-04-4
M. Wt: 184.08
InChI Key: KVXPSYFSHFHPLZ-UHFFFAOYSA-M
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Description

Lithium 2,3-Difluorobenzene sulfinate is an organosulfur compound with the molecular formula C6H5F2LiO2S. It is a lithium salt of 2,3-difluorobenzenesulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2,3-Difluorobenzene sulfinate can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzenesulfinic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the lithium salt.

Another method involves the continuous-flow double diazotization of m-phenylenediamine followed by the Balz-Schiemann reaction. This method is advantageous due to its high yield and reduced reaction time .

Industrial Production Methods

Industrial production of this compound often employs the Balz-Schiemann reaction due to its simplicity and the availability of raw materials. The process involves the diazotization of 2,3-difluoroaniline followed by hydro-dediazotization to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Lithium 2,3-Difluorobenzene sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: 2,3-Difluorobenzenesulfonic acid.

    Reduction: 2,3-Difluorobenzenethiol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium 2,3-Difluorobenzene sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium 2,3-Difluorobenzene sulfinate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding. It can also participate in redox reactions, altering the oxidation state of target molecules. The pathways involved include the inhibition of inositol monophosphatase and glycogen synthase kinase-3, which are crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2,3-Difluorobenzene sulfinate
  • Potassium 2,3-Difluorobenzene sulfinate
  • Lithium 2,4-Difluorobenzene sulfinate

Uniqueness

Lithium 2,3-Difluorobenzene sulfinate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. Compared to its sodium and potassium counterparts, the lithium salt has different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

lithium;2,3-difluorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S.Li/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXPSYFSHFHPLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(C(=C1)S(=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2LiO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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